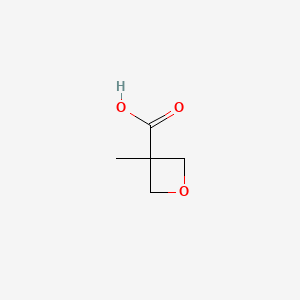

3-Methyloxetane-3-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methyloxetane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c1-5(4(6)7)2-8-3-5/h2-3H2,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPZEEUNGQSAIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10554640 | |

| Record name | 3-Methyloxetane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10554640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28562-68-7 | |

| Record name | 3-Methyloxetane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10554640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Methyl-3-oxetanecarboxylic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Methyloxetane-3-carboxylic acid: Properties and Characteristics

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyloxetane-3-carboxylic acid is a unique heterocyclic compound characterized by a strained four-membered oxetane ring bearing both a methyl and a carboxylic acid group at the 3-position. The inherent ring strain and the presence of versatile functional groups make this molecule a valuable building block in synthetic organic chemistry and medicinal chemistry.[1] The oxetane motif has garnered significant attention in drug discovery as a bioisosteric replacement for gem-dimethyl and carbonyl groups. Its incorporation into drug candidates can favorably modulate key physicochemical and pharmacokinetic properties such as aqueous solubility, lipophilicity, metabolic stability, and pKa.[2][3][4][5] This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[1] The presence of the polar carboxylic acid group and the oxetane oxygen atom suggests a degree of polarity.[1] The carboxylic acid functionality allows for the formation of hydrogen bonds, influencing its solubility and melting point.[1]

General Properties

| Property | Value | Source(s) |

| Chemical Formula | C₅H₈O₃ | [6][7][8] |

| Molecular Weight | 116.12 g/mol | [6][7][8] |

| CAS Number | 28562-68-7 | [6][7][8] |

| Appearance | White to light orange/yellow powder/crystalline solid | [1] |

| Melting Point | 58-63 °C | [7] |

Physicochemical Data

| Property | Value | Source(s) |

| pKa (Predicted) | 3.95 ± 0.20 | This is a predicted value from chemical property databases. |

| XLogP3-AA | -0.3 | [9] |

| Hydrogen Bond Donor Count | 1 | [9] |

| Hydrogen Bond Acceptor Count | 3 | [9] |

Synthesis

A common and effective method for the synthesis of 3-alkyloxetane-3-carboxylic acids is the oxidation of the corresponding 3-alkyl-3-hydroxymethyloxetanes.[7][10][11] This transformation can be achieved using an oxygen-containing gas in an aqueous alkaline medium in the presence of a palladium or platinum catalyst.[7][11]

Representative Experimental Protocol: Oxidation of 3-Hydroxymethyl-3-methyloxetane

The following protocol is a representative example based on the general procedures described in the patent literature for the synthesis of related oxetane-3-carboxylic acids.

Reaction Scheme:

Figure 1. Synthetic scheme for the oxidation of 3-hydroxymethyl-3-methyloxetane.

Materials:

-

3-Hydroxymethyl-3-methyloxetane

-

5% Palladium on activated charcoal (Pd/C)

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Oxygen gas

-

Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

A solution of 3-hydroxymethyl-3-methyloxetane is prepared in an aqueous solution of sodium hydroxide.

-

To this solution, 5% palladium on charcoal is added as a catalyst.

-

The reaction mixture is heated to a temperature between 40 °C and 100 °C.

-

Oxygen gas is bubbled through the reaction mixture with vigorous stirring. The reaction progress is monitored by the uptake of oxygen.

-

Upon completion of the reaction, the mixture is cooled to room temperature, and the catalyst is removed by filtration.

-

The aqueous solution is washed with an organic solvent (e.g., diethyl ether) to remove any unreacted starting material.

-

The aqueous layer is then acidified to a pH of approximately 1-2 with hydrochloric acid.

-

The resulting acidic solution is extracted multiple times with ethyl acetate.

-

The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound.

Spectral Characteristics

While specific experimental spectra for this compound are not widely available in the public domain, the expected spectral characteristics can be predicted based on its structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Chemical Shifts (in CDCl₃):

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH ₃ | ~1.5 | Singlet | 3H |

| -CH ₂-O- | ~4.5 - 4.8 | Multiplet (AB quartet) | 4H |

| -COOH | ~10-12 | Broad Singlet | 1H |

Predicted ¹³C NMR Chemical Shifts (in CDCl₃):

| Carbon | Predicted Chemical Shift (ppm) |

| -C H₃ | ~20-25 |

| C -CH₃, C -COOH | ~40-45 |

| -C H₂-O- | ~75-80 |

| -C OOH | ~175-180 |

Infrared (IR) Spectroscopy

The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band and a strong C=O stretching band.[12][13][14][15]

Predicted IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Appearance |

| O-H (Carboxylic acid) | 2500-3300 | Very broad, strong |

| C-H (Alkyl) | 2850-3000 | Medium |

| C=O (Carboxylic acid) | 1700-1725 | Strong, sharp |

| C-O (Oxetane and Carboxylic acid) | 1000-1300 | Strong |

| O-H bend | 910-950 | Medium, broad |

Mass Spectrometry (MS)

In electron ionization mass spectrometry, carboxylic acids often show a weak or absent molecular ion peak.[16][17] Common fragmentation patterns include the loss of the hydroxyl group (-17 Da) and the carboxyl group (-45 Da).[16] The strained oxetane ring may also undergo characteristic fragmentation.

Expected Fragmentation Pattern:

-

[M]+• : Molecular ion at m/z 116.

-

[M-OH]+ : Fragment at m/z 99.

-

[M-COOH]+ : Fragment at m/z 71.

-

Fragments resulting from the opening of the oxetane ring.

Applications in Drug Discovery and Medicinal Chemistry

The primary utility of this compound lies in its role as a synthetic intermediate for the introduction of the 3-methyl-3-oxetanyl moiety into more complex molecules. The oxetane ring is a valuable bioisostere, often used to replace gem-dimethyl or carbonyl groups in drug candidates to optimize their properties.[2][3][4][5]

Bioisosteric Replacement Strategy

The incorporation of an oxetane ring can lead to:

-

Improved Aqueous Solubility: The polar oxygen atom of the oxetane can enhance solubility.[3][18]

-

Reduced Lipophilicity: Oxetanes are generally less lipophilic than their gem-dimethyl counterparts.[3]

-

Enhanced Metabolic Stability: The oxetane ring can block sites of metabolic oxidation.[3][18]

-

Modulation of Basicity: An oxetane group can lower the pKa of a nearby amine, which can be beneficial for reducing hERG liability and improving cell permeability.[3][10]

The following diagram illustrates the concept of using an oxetane as a bioisostere for a gem-dimethyl group and its impact on key drug-like properties.

Figure 2. The role of oxetane as a bioisostere to improve drug properties.

Synthetic Workflow in Drug Discovery

This compound can be utilized in a typical drug discovery workflow to generate novel analogs with potentially improved properties. The carboxylic acid handle allows for standard amide coupling reactions with a library of amines.

Figure 3. A typical drug discovery workflow utilizing this compound.

Safety Information

Based on available safety data sheets, this compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral).[6][7][17] Standard laboratory safety precautions, including the use of personal protective equipment, should be followed when handling this compound.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its unique structural features, combining a strained oxetane ring with a reactive carboxylic acid group, make it an attractive starting material for the synthesis of novel chemical entities. The growing importance of the oxetane motif as a bioisostere in drug design underscores the potential of this compound to contribute to the development of new therapeutics with improved pharmacological profiles. This guide provides a summary of its key properties and characteristics to aid researchers in its application.

References

- 1. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound 28562-68-7 [sigmaaldrich.com]

- 7. US4824975A - Process for the preparation of oxetane-3-carboxylic acids - Google Patents [patents.google.com]

- 8. This compound 28562-68-7 [sigmaaldrich.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. EP0247485B1 - Process for the preparation of oxetan-3-carboxylic acids - Google Patents [patents.google.com]

- 12. EP1712551A1 - 3-Methyl oxetanemethanol derivatives and their use in perfume compositions - Google Patents [patents.google.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. IR Absorption Table [webspectra.chem.ucla.edu]

- 15. eng.uc.edu [eng.uc.edu]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. youtube.com [youtube.com]

- 18. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]

In-Depth Technical Guide: 3-Methyloxetane-3-carboxylic acid

CAS Number: 28562-68-7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methyloxetane-3-carboxylic acid, a heterocyclic compound of growing interest in medicinal chemistry and organic synthesis. This document consolidates available data on its chemical properties, synthesis, and potential applications, with a focus on providing practical information for laboratory use.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature.[1] The presence of the strained oxetane ring and the carboxylic acid functional group imparts unique reactivity and physicochemical properties to the molecule.[1] Its structure suggests potential as a valuable intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.[1][2]

| Property | Value | Source(s) |

| Molecular Formula | C₅H₈O₃ | [1][3][4] |

| Molecular Weight | 116.12 g/mol | [3][4] |

| Melting Point | 58-63 °C | [3] |

| Boiling Point | 224 °C (Predicted) | [5] |

| Appearance | White to light orange to yellow powder/crystal | [1] |

| Purity | Typically >97% (GC) | [3] |

| Storage Temperature | -20°C | [3] |

| InChI | InChI=1S/C5H8O3/c1-5(4(6)7)2-8-3-5/h2-3H2,1H3,(H,6,7) | [1][3] |

| SMILES | CC1(COC1)C(=O)O | [1] |

Synthesis and Purification

A known method for the synthesis of this compound involves the oxidation of its corresponding alcohol, 3-methyl-3-hydroxymethyloxetane.

Experimental Protocol: Oxidation of 3-Methyl-3-hydroxymethyloxetane

This protocol is based on a general procedure described in the patent literature for the preparation of oxetane-3-carboxylic acids.

Materials:

-

3-Methyl-3-hydroxymethyloxetane

-

Aqueous sodium hydroxide (NaOH) solution

-

Palladium on activated charcoal (5% Pd)

-

Bismuth(III) nitrate pentahydrate (Bi(NO₃)₃·5H₂O)

-

Oxygen gas

-

Sulfuric acid (H₂SO₄), 50% solution

-

Methyl isobutyl ketone (MIBK)

-

Ligroin

Procedure:

-

In a reaction vessel equipped with a stirrer, internal thermometer, and gas inlet, dissolve 3-methyl-3-hydroxymethyloxetane in an aqueous solution of sodium hydroxide.

-

Add a catalytic amount of 5% palladium on activated charcoal and a small quantity of Bi(NO₃)₃·5H₂O.

-

Heat the reaction mixture to the desired temperature (e.g., 80°C) while bubbling oxygen gas through the solution.

-

Monitor the reaction progress by measuring oxygen uptake. The reaction is complete when oxygen consumption ceases.

-

After completion, cool the reaction mixture and filter off the catalyst. Wash the catalyst with water.

-

Combine the filtrate and washings, and acidify to pH 1 with 50% sulfuric acid.

-

Extract the aqueous solution with methyl isobutyl ketone.

-

Separate the organic layer and remove the solvent under reduced pressure to yield the crude this compound.

Purification Protocol: Recrystallization

-

Dissolve the crude this compound in a minimal amount of hot ligroin.

-

Allow the solution to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold ligroin.

-

Dry the crystals under vacuum to obtain pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

The oxetane motif has gained significant attention in drug discovery due to its ability to improve the physicochemical properties of drug candidates.[1][6] Oxetanes can act as bioisosteric replacements for gem-dimethyl groups or carbonyl groups, often leading to enhanced metabolic stability, increased aqueous solubility, and reduced lipophilicity.[6] While specific biological activities for this compound have not been reported, its structural features make it an attractive building block for the synthesis of novel therapeutic agents.

Metabolic Considerations

Specific metabolic pathways for this compound have not been elucidated. However, carboxylic acid-containing drugs can undergo several metabolic transformations. The primary routes of metabolism for carboxylic acids often involve conjugation reactions, such as the formation of acyl glucuronides, or activation to acyl-CoA thioesters. These metabolic processes can influence the pharmacokinetic profile and potential toxicity of the parent compound.

Visualizations

Synthesis Workflow

Caption: Synthesis of this compound.

General Metabolic Pathway for Carboxylic Acids

Caption: Representative metabolic pathways for carboxylic acids.

Safety Information

This compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral) and carries the GHS07 pictogram with the signal word "Warning".[3][4] Appropriate personal protective equipment, including gloves, lab coat, and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| Precautionary Statement | Description |

| P264 | Wash skin thoroughly after handling. |

| P270 | Do not eat, drink or smoke when using this product. |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. |

| P330 | Rinse mouth. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. This compound 97 28562-68-7 [sigmaaldrich.com]

- 4. This compound 28562-68-7 [sigmaaldrich.com]

- 5. lookchem.com [lookchem.com]

- 6. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Methyloxetane-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Methyloxetane-3-carboxylic acid, a valuable building block in synthetic and medicinal chemistry. This document outlines its chemical and physical properties, provides a detailed experimental protocol for its synthesis, and discusses key analytical methods for its characterization.

Core Compound Data

This compound is a cyclic organic compound featuring a strained oxetane ring substituted with both a methyl and a carboxylic acid group at the 3-position.[1] This unique structure imparts notable reactivity, making it an attractive intermediate for the synthesis of more complex molecules, including potential pharmaceutical candidates.[1]

Quantitative Data Summary

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Weight | 116.12 g/mol | [1] |

| Molecular Formula | C₅H₈O₃ | [1] |

| CAS Number | 28562-68-7 | [1] |

| Melting Point | 58-63 °C | |

| Form | Solid (White to off-white) | [1] |

| Purity (Typical) | >97% | |

| InChI Key | PMPZEEUNGQSAIQ-UHFFFAOYSA-N | |

| SMILES | CC1(COC1)C(=O)O | [1] |

Synthesis Protocol

The synthesis of this compound can be achieved through the oxidation of its corresponding alcohol, 3-hydroxymethyl-3-methyloxetane. The following protocol is adapted from established procedures for the preparation of oxetane-3-carboxylic acids.[2]

Experimental Protocol: Oxidation of 3-Hydroxymethyl-3-methyloxetane

This procedure outlines the catalytic oxidation of 3-hydroxymethyl-3-methyloxetane to yield this compound.

Materials:

-

3-Hydroxymethyl-3-methyloxetane

-

Aqueous solution of an alkali metal hydroxide (e.g., Sodium Hydroxide)

-

Palladium on activated charcoal catalyst (e.g., 5% Pd/C)

-

Oxygen gas

-

Dilute mineral acid (e.g., Hydrochloric acid)

-

Organic solvent for extraction (e.g., Diethyl ether)

-

Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: In a suitable reaction vessel equipped with a stirrer, gas inlet, and temperature control, dissolve 3-hydroxymethyl-3-methyloxetane in an aqueous solution of sodium hydroxide.

-

Catalyst Addition: Add the palladium on activated charcoal catalyst to the reaction mixture.

-

Oxidation: Heat the mixture to a temperature between 40°C and 100°C. Introduce a stream of oxygen gas into the reaction mixture while stirring vigorously. Monitor the uptake of oxygen to determine the reaction's progress.

-

Work-up: Upon completion of the reaction (indicated by the cessation of oxygen uptake), cool the reaction mixture to room temperature.

-

Catalyst Removal: Filter the reaction mixture to remove the palladium catalyst.

-

Acidification: Carefully acidify the filtrate with a dilute mineral acid, such as hydrochloric acid, until the pH is acidic. This will precipitate the this compound.

-

Extraction: Extract the acidified aqueous phase with a suitable organic solvent like diethyl ether.

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by recrystallization or other standard purification techniques.

Analytical Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound. The following are key analytical techniques employed for this purpose.

Spectroscopic Methods

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands. A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹ due to hydrogen bonding of the carboxylic acid.[3][4] A sharp and strong C=O stretching band for the carbonyl group should appear around 1700-1725 cm⁻¹.[3] Additionally, C-O stretching bands will be present in the fingerprint region.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum will show distinct signals corresponding to the methyl protons, the methylene protons of the oxetane ring, and the acidic proton of the carboxylic acid. The chemical shifts and coupling patterns will be indicative of the molecular structure.

-

¹³C NMR: The carbon NMR spectrum will display signals for the quaternary carbon of the oxetane ring, the methyl carbon, the methylene carbons of the oxetane ring, and the carbonyl carbon of the carboxylic acid.

-

-

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 116.12 g/mol . Fragmentation patterns can provide further structural information. For carboxylic acids, a characteristic fragmentation is the loss of the hydroxyl group or the entire carboxyl group.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of this compound. A reversed-phase column with a suitable mobile phase (e.g., a mixture of acetonitrile and water with an acidic modifier) can be used. It is important to avoid protic solvents like methanol in the sample diluent to prevent potential esterification.[5]

-

Gas Chromatography (GC): Purity can also be assessed by GC, often after derivatization of the carboxylic acid to a more volatile ester (e.g., a methyl ester) to improve its chromatographic behavior.

Visualized Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthesis workflow for this compound.

References

- 1. CAS 28562-68-7: this compound [cymitquimica.com]

- 2. US4824975A - Process for the preparation of oxetane-3-carboxylic acids - Google Patents [patents.google.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. researchgate.net [researchgate.net]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

3-Methyloxetane-3-carboxylic acid chemical structure and IUPAC name

An In-Depth Technical Guide to 3-Methyloxetane-3-carboxylic Acid

Chemical Identity and Structure

IUPAC Name: this compound

Synonyms: 3-Oxetanecarboxylic acid, 3-methyl-

Chemical Structure:

The chemical structure of this compound is characterized by a four-membered oxetane ring substituted at the 3-position with both a methyl group and a carboxylic acid group.

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₅H₈O₃ | [1][2][3][4] |

| Molecular Weight | 116.12 g/mol | [1][4] |

| CAS Number | 28562-68-7 | [1][2][4] |

| Appearance | White to light orange to yellow powder to crystalline solid | [1] |

| Melting Point | 58-63 °C | |

| Storage Temperature | -20°C | |

| SMILES | CC1(COC1)C(=O)O | [1] |

| InChI | 1S/C5H8O3/c1-5(4(6)7)2-8-3-5/h2-3H2,1H3,(H,6,7) | [1] |

| Purity | >97% |

Experimental Protocols

Synthesis of this compound

A common method for the preparation of 3-alkyloxetane-3-carboxylic acids is through the oxidation of the corresponding 3-alkyl-3-hydroxymethyloxetanes.[5][6]

Reaction Scheme:

Caption: Synthesis of this compound.

Detailed Experimental Protocol:

The following protocol is adapted from a patented process for the preparation of oxetane-3-carboxylic acids.[5][6]

-

Reaction Setup: A solution of 3-methyl-3-hydroxymethyloxetane (0.3 mol) is prepared in 150 ml of 2.2 M aqueous sodium hydroxide solution.

-

Catalyst Addition: To this solution, 1.5 g of activated charcoal containing 5% by weight of palladium is added as a catalyst.

-

Oxidation: The mixture is heated to 80°C and oxidized with oxygen gas. The reaction progress is monitored by the uptake of oxygen.

-

Work-up:

-

After the reaction is complete, the catalyst is filtered off and washed with 20 ml of water.

-

The filtrate is then acidified to a pH of 1 using 50% sulfuric acid.

-

The acidified solution is extracted twice with 50 ml of methyl isobutyl ketone.

-

-

Isolation: The organic extracts are combined, and the methyl isobutyl ketone is removed under vacuum at 60°C.

-

Purification: The resulting residue is this compound. Further purification can be achieved by recrystallization from ligroin.[5]

This process has been reported to yield the product in high purity (99%) and yield.[5]

Applications in Drug Discovery and Medicinal Chemistry

The oxetane motif has garnered significant interest in modern drug discovery due to its unique physicochemical properties.[7][8] While specific biological activity data for this compound is not extensively available in the public domain, its structural features make it a valuable building block in medicinal chemistry.

Key Attributes of the Oxetane Moiety:

-

Improved Physicochemical Properties: The incorporation of an oxetane ring can lead to enhanced aqueous solubility, reduced lipophilicity, and improved metabolic stability of drug candidates.[8]

-

Bioisosteric Replacement: Oxetanes are often used as bioisosteres for commonly found functional groups such as gem-dimethyl, carbonyl, and morpholinyl groups.[7][8] This substitution can lead to improved drug-like properties without compromising biological activity.

-

Vectorial Exit: The polar nature of the oxetane can influence the conformation of a molecule and provide a "vectorial exit" from a protein binding pocket towards a more solvent-exposed region, which can be advantageous for optimizing ligand-protein interactions.

Potential Applications of this compound:

Given the established role of oxetanes in medicinal chemistry, this compound serves as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications.[1] The carboxylic acid functionality provides a convenient handle for further chemical modifications, such as amide bond formation, allowing for its incorporation into a wide range of molecular scaffolds.

While no specific signaling pathways or biological targets have been definitively associated with this compound itself, its utility lies in its potential to be integrated into novel drug candidates targeting a variety of diseases. The strained four-membered ring also imparts a degree of reactivity that can be exploited in organic synthesis.[1]

References

- 1. CAS 28562-68-7: this compound [cymitquimica.com]

- 2. This compound - Amerigo Scientific [amerigoscientific.com]

- 3. 3-Oxetanecarboxylic acid, 3-methyl- | CymitQuimica [cymitquimica.com]

- 4. This compound 28562-68-7 [sigmaaldrich.com]

- 5. EP0247485B1 - Process for the preparation of oxetan-3-carboxylic acids - Google Patents [patents.google.com]

- 6. US4824975A - Process for the preparation of oxetane-3-carboxylic acids - Google Patents [patents.google.com]

- 7. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data of 3-Methyloxetane-3-carboxylic acid (¹H NMR, ¹³C NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3-Methyloxetane-3-carboxylic acid. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents predicted data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The information herein is intended to serve as a reference for the identification and characterization of this compound and its derivatives.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₅H₈O₃[1]

-

Molecular Weight: 116.12 g/mol [1]

-

CAS Number: 28562-68-7[1]

-

Physical Form: Solid[1]

-

Melting Point: 58-63 °C

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on typical chemical shifts and fragmentation patterns for the functional groups present in the molecule.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet | 1H | -COOH |

| ~4.6-4.8 | Doublet | 2H | -CH₂-O- (axial) |

| ~4.4-4.6 | Doublet | 2H | -CH₂-O- (eq.) |

| ~1.5 | Singlet | 3H | -CH₃ |

Note: The chemical shift of the carboxylic acid proton is highly dependent on concentration and solvent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~175-180 | -COOH |

| ~75-80 | -O-CH₂- |

| ~40-45 | Quaternary C |

| ~20-25 | -CH₃ |

IR (Infrared) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| 2850-3000 | Medium | C-H stretch (Alkyl) |

| 1700-1725 | Strong | C=O stretch (Carboxylic acid) |

| 1210-1320 | Strong | C-O stretch |

| 950-1000 | Medium | C-O-C stretch (Oxetane ring) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

| m/z | Possible Fragment Ion |

| 116 | [M]⁺ |

| 101 | [M - CH₃]⁺ |

| 71 | [M - COOH]⁺ |

| 58 | [C₃H₆O]⁺ |

| 43 | [C₂H₃O]⁺ |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra would be acquired on a 500 MHz spectrometer. The sample (5-10 mg) would be dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. ¹H NMR spectra would be recorded with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. For ¹³C NMR, a spectral width of 250 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds would be used, with proton decoupling.

Infrared (IR) Spectroscopy

IR spectra would be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory. A small amount of the solid sample would be placed directly on the ATR crystal, and the spectrum would be recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced via a direct insertion probe. The ionization energy would be set to 70 eV, and the source temperature maintained at 200 °C. The mass analyzer would scan from m/z 40 to 500.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

This guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. Experimental verification is recommended to confirm these predictions.

References

Solubility Profile of 3-Methyloxetane-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Solubility in Common Organic Solvents

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be miscible. 3-Methyloxetane-3-carboxylic acid possesses both polar (carboxylic acid, oxetane ether oxygen) and non-polar (methyl group, hydrocarbon backbone) features, suggesting a nuanced solubility profile.

The carboxylic acid moiety is capable of acting as both a hydrogen bond donor and acceptor, which generally confers solubility in polar protic solvents. The ether oxygen in the oxetane ring can also act as a hydrogen bond acceptor, further enhancing solubility in protic solvents. In polar aprotic solvents, the dipole-dipole interactions between the solvent and the polar functional groups of the molecule will be the primary driver of solubility. In non-polar solvents, the solubility is expected to be limited due to the compound's overall polarity.

The following table summarizes the predicted qualitative solubility of this compound in a range of common organic solvents, categorized by their polarity.

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Water | Soluble | The oxetane and carboxylic acid groups can form strong hydrogen bonds with water. The small molecular size also contributes to water solubility. |

| Methanol | Soluble | Capable of hydrogen bonding with the carboxylic acid and oxetane groups. | |

| Ethanol | Soluble | Similar to methanol, it can engage in hydrogen bonding. | |

| Acetic Acid | Soluble | The acidic nature and hydrogen bonding capabilities of acetic acid make it a good solvent for carboxylic acids. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | A highly polar aprotic solvent capable of strong dipole-dipole interactions and accepting hydrogen bonds. |

| Dimethylformamide (DMF) | Soluble | A polar aprotic solvent that can effectively solvate the polar functional groups of the molecule. | |

| Acetone | Soluble | A moderately polar aprotic solvent that should be capable of dissolving the compound. | |

| Acetonitrile | Soluble | A polar aprotic solvent that can engage in dipole-dipole interactions. | |

| Ethyl Acetate | Moderately Soluble | Less polar than other aprotic solvents; solubility may be limited. | |

| Non-Polar | Dichloromethane (DCM) | Sparingly Soluble | Limited polarity; may show some solubility due to dipole moments but likely not fully miscible. |

| Diethyl Ether | Sparingly Soluble | The ether group can interact with the oxetane, but overall low polarity will limit solubility. | |

| Toluene | Insoluble | A non-polar aromatic solvent unlikely to effectively solvate the polar functional groups. | |

| Hexane | Insoluble | A non-polar aliphatic solvent with very weak intermolecular forces, making it a poor solvent for this polar molecule. |

Experimental Protocols for Solubility Determination

The following are generalized experimental protocols for determining the solubility of a solid compound like this compound in organic solvents. These methods can be adapted for qualitative or quantitative measurements.

Qualitative Solubility Determination

This method provides a rapid assessment of whether a compound is soluble, partially soluble, or insoluble in a particular solvent.

Materials:

-

This compound

-

A selection of organic solvents (e.g., water, ethanol, acetone, ethyl acetate, toluene, hexane)

-

Small test tubes or vials

-

Vortex mixer or shaker

-

Spatula

Procedure:

-

Place approximately 10-20 mg of this compound into a small test tube.

-

Add 1 mL of the chosen solvent to the test tube in small portions (e.g., 0.25 mL at a time).[3][4]

-

After each addition, vigorously shake or vortex the test tube for at least 30 seconds.[3][4]

-

Visually inspect the solution for any undissolved solid.

-

Continue adding solvent up to a total of 1 mL.

-

Record the observation as:

-

Soluble: If all the solid dissolves completely.

-

Partially Soluble: If some of the solid dissolves but a portion remains undissolved.

-

Insoluble: If the solid does not appear to dissolve at all.

-

Quantitative Solubility Determination (Gravimetric Method)

This method provides a more precise measurement of solubility in terms of concentration (e.g., g/L or mg/mL).

Materials:

-

This compound

-

Chosen organic solvent

-

Scintillation vials or other sealable containers

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dish or pre-weighed vial

-

Oven or vacuum desiccator

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealable vial. This ensures that a saturated solution is formed.

-

Seal the vial and place it in a thermostatically controlled shaker or water bath set to a specific temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Allow the vial to stand undisturbed at the same temperature for a few hours to let the undissolved solid settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any suspended solid particles.

-

Transfer the clear, filtered solution to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent from the dish or vial using a gentle stream of nitrogen, a rotary evaporator, or by placing it in an oven at a temperature below the boiling point of the solvent and the melting point of the compound.

-

Once the solvent is completely removed, weigh the dish or vial containing the dried solute.

-

Calculate the solubility using the following formula:

Solubility (g/L) = (Mass of dried solute in g / Volume of filtered solution in L)

Logical Workflow for Solubility Assessment

The following diagram illustrates a typical workflow for assessing the solubility of a new chemical entity like this compound.

Caption: A logical workflow for determining the solubility profile of a chemical compound.

References

A Technical Guide to the Thermal Properties of 3-Methyloxetane-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and melting point of 3-Methyloxetane-3-carboxylic acid. Due to its increasing importance as a building block in medicinal chemistry and materials science, a thorough characterization of its physical properties is essential for its effective use in synthesis, formulation, and storage. This document summarizes available data, outlines relevant experimental protocols, and discusses the potential thermal liabilities of this compound.

Core Physical Properties

The melting point of this compound has been reported in the literature, indicating a relatively low-melting solid. The available data is summarized in the table below.

| Property | Value | Source |

| Melting Point | 58-63 °C | |

| Melting Point | 58-60 °C |

Thermal Stability Profile

Studies have shown that many oxetane-carboxylic acids are prone to isomerization into lactones, a process that can occur even at room temperature or upon slight heating. This intrinsic instability is a critical consideration for the handling, storage, and use of this compound in chemical reactions, particularly those requiring elevated temperatures. The oxetane ring itself is strained, and in the presence of a carboxylic acid group, intramolecular reactions can be facilitated.

While a definitive decomposition temperature for this compound has not been published, research on the pyrolysis of a related compound, 3-oxetanone, indicates that the oxetane ring can undergo thermal decomposition at temperatures starting around 600 °C. The primary decomposition products observed were formaldehyde and ketene, as well as ethylene oxide and carbon monoxide. Although this is a different molecule, it suggests potential fragmentation pathways for the oxetane ring at high temperatures. For carboxylic acids, thermal decomposition often proceeds via decarboxylation.

Given the known instability of this class of compounds, it is recommended that this compound be stored at low temperatures, such as -20°C, to minimize potential degradation over time.

Experimental Protocols for Thermal Analysis

To fully characterize the thermal properties of this compound, the following experimental procedures are recommended.

Melting Point Determination

The melting point of a crystalline solid is a fundamental physical property that can be used for identification and purity assessment. A common and reliable method is the capillary melting point technique.

Methodology:

-

Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube, in close proximity to a calibrated thermometer or temperature sensor.

-

Heating: The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, as it approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range. A narrow melting range (e.g., 0.5-1 °C) is indicative of a pure compound.

Below is a graphical representation of the workflow for melting point determination.

Caption: Workflow for Melting Point Determination.

Thermogravimetric Analysis (TGA)

TGA is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a critical tool for determining the thermal stability and decomposition profile of a compound.

Methodology:

-

Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) is placed in a tared TGA pan, often made of platinum or alumina.

-

Instrument Setup: The pan is placed on a sensitive microbalance within a furnace. The system is purged with an inert gas, such as nitrogen, to prevent oxidative degradation.

-

Heating Program: The sample is heated at a constant rate, for example, 10 °C/min, over a specified temperature range (e.g., from ambient to 600 °C).

-

Data Acquisition: The instrument continuously records the sample's mass as a function of temperature. The resulting data is plotted as a thermogram (mass vs. temperature). The derivative of the thermogram (DTG curve) can be used to identify the temperatures of maximum mass loss rates.

The following diagram illustrates the logical flow of a TGA experiment.

Caption: Logical Flow of a TGA Experiment.

Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique in which the difference in the amount of heat required to increase the temperature of a sample and a reference is measured as a function of temperature. DSC can be used to determine melting point, enthalpy of fusion, glass transitions, and to study decomposition reactions.

Methodology:

-

Sample Preparation: A small amount of sample (typically 2-5 mg) is accurately weighed into a DSC pan (commonly aluminum), which is then hermetically sealed. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell.

-

Heating Program: The cell is heated at a controlled linear rate (e.g., 10 °C/min).

-

Data Acquisition: The instrument measures the differential heat flow between the sample and the reference. Endothermic events (like melting) result in an increase in heat flow to the sample, while exothermic events (like decomposition) result in a decrease. The data is plotted as a DSC thermogram (heat flow vs. temperature).

The experimental workflow for DSC analysis is depicted below.

Caption: Experimental Workflow for DSC Analysis.

Conclusion

While the melting point of this compound is well-documented, its thermal stability profile requires further experimental investigation. The known propensity of oxetane-carboxylic acids to undergo isomerization, even under mild conditions, is a significant factor that must be considered in its application. The experimental protocols outlined in this guide provide a framework for the detailed thermal characterization of this compound, which will be invaluable for its use in drug discovery and materials science. It is strongly recommended that researchers perform TGA and DSC analyses to establish a comprehensive thermal profile before utilizing this compound in thermally sensitive applications.

An In-depth Technical Guide on the Ring Strain and Reactivity of the Oxetane Moiety in 3-Methyloxetane-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

The oxetane ring, a four-membered saturated heterocycle containing an oxygen atom, has emerged as a valuable structural motif in medicinal chemistry and drug discovery.[1][2] Its unique combination of properties, including increased polarity, metabolic stability, and three-dimensionality, makes it an attractive bioisostere for commonly used groups like gem-dimethyl and carbonyl functionalities.[3][4] This technical guide focuses on the specific case of 3-Methyloxetane-3-carboxylic acid, a bifunctional building block that incorporates both the strained oxetane ring and a versatile carboxylic acid handle.

This document will provide a comprehensive overview of the inherent ring strain of the oxetane moiety and its profound influence on the chemical reactivity of this compound. We will delve into the synthetic routes to this compound, its stability under various conditions, and the mechanisms of its characteristic ring-opening reactions. Detailed experimental protocols, quantitative data where available, and mechanistic diagrams are provided to serve as a practical resource for researchers in the field.

The Oxetane Moiety: A Balance of Strain and Stability

The reactivity of oxetanes is intrinsically linked to their significant ring strain. This strain arises from the deviation of bond angles from the ideal tetrahedral geometry of sp³ hybridized atoms.

Quantitative Analysis of Ring Strain

The four-membered ring of oxetane is considerably strained, though slightly less so than the three-membered oxirane (epoxide) ring. This strain energy is a key driving force for ring-opening reactions.

| Parameter | Oxetane | Oxirane (Epoxide) | Tetrahydrofuran (THF) |

| Ring Strain Energy | ~25.5 kcal/mol (~106 kJ/mol)[5][6] | ~27.3 kcal/mol[6] | ~5.6 kcal/mol[6] |

| C-O-C Bond Angle | 90.2°[7] | ~60° | ~108° |

| C-C-O Bond Angle | 92.0°[7] | ~60° | ~108° |

| C-C-C Bond Angle | 84.8°[7] | N/A | ~104° |

| C-O Bond Length | 1.46 Å[7] | 1.47 Å | 1.43 Å |

| C-C Bond Length | 1.53 Å[7] | 1.47 Å | 1.54 Å |

Table 1: Comparison of Ring Strain and Structural Parameters of Cyclic Ethers.

The data clearly indicates that the bond angles in oxetane are significantly compressed compared to the strain-free tetrahydrofuran, leading to substantial angle strain.

The Influence of 3,3-Disubstitution on Stability

In the case of this compound, the presence of two substituents at the C3 position significantly enhances the stability of the oxetane ring. This is primarily due to steric hindrance, where the methyl and carboxylic acid groups physically block the trajectory of an external nucleophile's approach to the electrophilic C2 and C4 carbons of the ring.[8] This steric shielding makes 3,3-disubstituted oxetanes more resistant to nucleophilic attack compared to unsubstituted or monosubstituted oxetanes.[8]

However, it is crucial to note that this enhanced stability is not absolute. The oxetane ring in this compound remains susceptible to ring-opening under specific conditions, particularly in the presence of strong acids or when intramolecular reactions are possible.[2][3]

Synthesis of this compound

The primary synthetic route to this compound involves the oxidation of its corresponding primary alcohol, 3-methyl-3-hydroxymethyloxetane.

Synthesis of the Precursor: 3-Methyl-3-hydroxymethyloxetane

The precursor alcohol can be synthesized through an intramolecular Williamson ether synthesis.

Oxidation to this compound

The oxidation of 3-methyl-3-hydroxymethyloxetane to the carboxylic acid is a critical step. Care must be taken to select an oxidizing agent that does not promote the opening of the strained oxetane ring.

Reactivity of the Oxetane Moiety in this compound

The reactivity of this compound is dominated by the propensity of the strained oxetane ring to undergo ring-opening reactions. These reactions are typically initiated by electrophilic activation of the ether oxygen, followed by nucleophilic attack.

Acid-Catalyzed Ring Opening

Under acidic conditions, the ether oxygen of the oxetane is protonated, forming a highly reactive oxonium ion. This activation facilitates nucleophilic attack, leading to the cleavage of a C-O bond and relief of the ring strain.

References

- 1. Paterno-Buechi Reaction [organic-chemistry.org]

- 2. benchchem.com [benchchem.com]

- 3. Paternò–Büchi reaction - Wikipedia [en.wikipedia.org]

- 4. Ocetane synthesis through the Paternò-Buechi reaction [iris.unibas.it]

- 5. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Paterno buchi reaction | PPTX [slideshare.net]

- 8. Oxetane Synthesis through the Paternò-Büchi Reaction - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Acidity and pKa of 3-Methyloxetane-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acidity and predicted pKa of 3-Methyloxetane-3-carboxylic acid. It includes a summary of its physicochemical properties and detailed experimental protocols for the determination of the acid dissociation constant (pKa) of carboxylic acids, tailored for a scientific audience.

Physicochemical Properties of this compound

This compound is a cyclic carboxylic acid containing a strained oxetane ring.[1] This structural feature is of interest in medicinal chemistry and drug development. The acidity of the carboxylic acid group is a critical parameter influencing its pharmacokinetic and pharmacodynamic properties.

| Property | Value | Source |

| Molecular Formula | C5H8O3 | [1][2] |

| Molecular Weight | 116.12 g/mol | |

| Predicted pKa | 3.95 ± 0.20 | [3] |

| Melting Point | 58-63 °C | |

| Form | Solid |

Understanding the Acidity of this compound

The acidity of a carboxylic acid is quantified by its acid dissociation constant (Ka), or more commonly, its logarithmic form, pKa. A lower pKa value indicates a stronger acid. The predicted pKa of this compound is 3.95 ± 0.20[3]. The acidity of carboxylic acids is influenced by the electronic effects of adjacent functional groups.[4][5] The electron-withdrawing inductive effect of the oxygen atom in the oxetane ring is expected to stabilize the carboxylate anion, thereby increasing the acidity of the carboxylic acid compared to a simple alkyl carboxylic acid like acetic acid (pKa ≈ 4.74).[4]

Experimental Protocols for pKa Determination

Potentiometric Titration

Potentiometric titration is a highly accurate and widely used method for determining the pKa of ionizable compounds.[6][7][8] The method involves the gradual addition of a titrant (a strong base for an acidic analyte) to a solution of the sample and monitoring the resulting change in pH.[8]

Methodology:

-

Preparation of Solutions:

-

Prepare a standard solution of the analyte (this compound) of known concentration (e.g., 0.01 M) in a suitable solvent, typically purified water.

-

Prepare a standardized solution of a strong base titrant, such as 0.1 M sodium hydroxide (NaOH). Ensure the NaOH solution is carbonate-free.

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

-

-

Titration Procedure:

-

Place a known volume of the analyte solution into a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode and a temperature probe into the solution.

-

Add the NaOH titrant in small, precise increments using a burette.

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Continue the titration past the equivalence point, where a sharp change in pH is observed.

-

-

Data Analysis:

-

Plot the measured pH values against the volume of titrant added to generate a titration curve.

-

The pKa is determined as the pH at the half-equivalence point, which is the point where half of the acid has been neutralized.[9] This can be identified from the inflection point of the titration curve.

-

Alternatively, the first derivative of the titration curve (ΔpH/ΔV) can be plotted against the volume of titrant. The peak of this plot corresponds to the equivalence point.

-

Caption: Workflow for pKa determination by potentiometric titration.

Spectrophotometric pKa Determination

Spectrophotometry is another powerful technique for pKa determination, particularly suitable for compounds that exhibit a change in their UV-Vis absorbance spectrum upon ionization.[10][11][12] This method requires smaller sample quantities and can be used for less soluble compounds.[8]

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of the analyte (this compound) in a suitable solvent.

-

Prepare a series of buffer solutions with a range of known pH values that bracket the expected pKa of the analyte.

-

-

Spectral Measurement:

-

For each buffer solution, add a small, constant aliquot of the analyte stock solution to ensure the same total analyte concentration in each sample.

-

Measure the UV-Vis absorbance spectrum of each solution over a relevant wavelength range. The presence of a chromophore near the carboxylic acid group is necessary for this method.[11]

-

-

Data Analysis:

-

Identify a wavelength where the absorbance of the acidic (protonated) and basic (deprotonated) forms of the analyte differ significantly.

-

Plot the absorbance at this chosen wavelength against the pH of the buffer solutions. This will generate a sigmoidal curve.

-

The pKa is the pH at the inflection point of this sigmoidal curve, which corresponds to the point where the concentrations of the acidic and basic forms are equal.[11]

-

The pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometric data: pKa = pH - log[(A - A_HA) / (A_A- - A)] where A is the absorbance at a given pH, A_HA is the absorbance of the fully protonated species, and A_A- is the absorbance of the fully deprotonated species.

-

Caption: Workflow for spectrophotometric pKa determination.

Conclusion

The acidity and pKa of this compound are important parameters for its application in research and drug development. While an experimentally determined pKa is not available in the reviewed literature, a predicted value of 3.95 ± 0.20 provides a useful estimate. The experimental protocols for potentiometric titration and spectrophotometry outlined in this guide provide robust and reliable methods for the empirical determination of the pKa of this and other carboxylic acids. Accurate pKa determination is essential for understanding the ionization state of a molecule at physiological pH, which in turn influences its solubility, membrane permeability, and target binding affinity.

References

- 1. CAS 28562-68-7: this compound [cymitquimica.com]

- 2. chemwhat.com [chemwhat.com]

- 3. This compound|lookchem [lookchem.com]

- 4. hcpgcollege.edu.in [hcpgcollege.edu.in]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Potentiometric Titration Method for the Determination of Solubility Limits and p Ka Values of Weak Organic Acids in Water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. ias.ac.in [ias.ac.in]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator [scirp.org]

The Synthetic Versatility of 3-Methyloxetane-3-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of small, strained ring systems has become a cornerstone of modern medicinal chemistry and organic synthesis. Among these, the oxetane motif has garnered significant attention for its ability to impart favorable physicochemical properties to bioactive molecules. This technical guide delves into the potential applications of a key derivative, 3-Methyloxetane-3-carboxylic acid, in organic synthesis. This document provides an in-depth overview of its synthesis, potential reactivity in key transformations, and prospective role in the construction of complex molecular architectures, including spirocycles and polymers.

Synthesis of this compound

The primary route to this compound involves the oxidation of its corresponding alcohol, 3-methyl-3-hydroxymethyloxetane. A patented method describes a robust procedure for this transformation.

Experimental Protocol: Oxidation of 3-methyl-3-hydroxymethyloxetane

Materials:

-

3-methyl-3-hydroxymethyloxetane

-

Aqueous Sodium Hydroxide (2.2M)

-

Palladium on activated charcoal (5% by weight)

-

Bismuth(III) nitrate pentahydrate

-

Oxygen gas

-

Methyl isobutyl ketone

-

Ligroin

Procedure:

-

A solution of 3-methyl-3-hydroxymethyloxetane (34.8 g, 0.3 mol) is prepared in 150 ml of 2.2M aqueous sodium hydroxide solution.

-

To this solution, 1.5 g of 5% palladium on activated charcoal and 0.15 g of bismuth(III) nitrate pentahydrate are added.

-

The mixture is heated to 80°C and oxidized with oxygen gas at atmospheric pressure until the theoretical amount of oxygen has been absorbed.

-

The reaction mixture is then cooled and the catalyst is filtered off.

-

The filtrate is acidified with dilute sulfuric acid and then extracted with methyl isobutyl ketone.

-

The organic extract is concentrated in vacuo to yield the crude product.

-

Recrystallization from ligroin affords pure this compound.

| Product | Yield | Melting Point |

| This compound | 99% of theory | 58-60 °C |

Key Applications in Organic Synthesis

The unique structural features of this compound, namely the strained four-membered ether ring and the carboxylic acid functionality, open up a wide array of potential synthetic transformations.

Amide Bond Formation

The carboxylic acid group serves as a versatile handle for the formation of amide bonds, a critical linkage in a vast number of pharmaceuticals. Standard peptide coupling reagents can be employed to couple this compound with a variety of amines.

Materials:

-

This compound (1 equivalent)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) (1.2 equivalents)

-

N-Hydroxysuccinimide (NHS) (1.2 equivalents)

-

Amine (e.g., Benzylamine) (1.1 equivalents)

-

Dichloromethane (DCM) or Dimethylformamide (DMF)

-

5% aqueous HCl

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

Dissolve this compound in DCM or DMF.

-

Add NHS and EDC to the solution and stir at room temperature for 30-60 minutes to activate the carboxylic acid.

-

Add the desired amine to the reaction mixture.

-

Stir the reaction at room temperature for 2-12 hours, monitoring the progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude amide product can be further purified by column chromatography.

Diagram: Amide Coupling Workflow

An In-depth Technical Guide to 3-Methyloxetane-3-carboxylic Acid: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Methyloxetane-3-carboxylic acid, a unique heterocyclic compound with growing importance in medicinal chemistry and drug discovery. The document details its discovery and historical synthesis, outlines modern synthetic protocols, presents key physicochemical properties in a structured format, and explores its relevance in contemporary research. This guide is intended to be a valuable resource for scientists working in organic synthesis, medicinal chemistry, and drug development, providing detailed experimental procedures and insights into the utility of this oxetane derivative.

Introduction

Oxetanes are four-membered cyclic ethers that have garnered significant attention in the field of medicinal chemistry. Their unique structural and electronic properties, including high ring strain and the ability to act as hydrogen bond acceptors, make them attractive scaffolds for the design of novel therapeutic agents. The incorporation of an oxetane moiety can favorably modulate key drug-like properties such as aqueous solubility, metabolic stability, and lipophilicity.[1][2][3] Among the various substituted oxetanes, this compound stands out as a valuable building block for the synthesis of more complex molecules. Its bifunctional nature, possessing both a reactive carboxylic acid handle and a metabolically stable oxetane ring, offers a versatile platform for chemical elaboration.

Discovery and History

The precise first synthesis of this compound is not prominently documented in readily available literature, suggesting it may have been first prepared as part of a broader study or its initial synthesis was not the primary focus of early publications. The parent compound, oxetane, was first synthesized in 1878.[4] However, a significant milestone in the synthesis of 3-alkyloxetane-3-carboxylic acids was the development of a one-step oxidation process.

A key historical development is outlined in the 1987 European Patent EP0247485B1. This patent describes a process for the preparation of oxetane-3-carboxylic acids by the oxidation of the corresponding 3-hydroxymethyl-oxetanes.[5] This method represented a significant improvement over older, multi-stage procedures which were often low-yielding.[5] The earlier methods typically involved the dehydrogenation of 3-alkyl-3-hydroxymethyl-oxetanes to their corresponding esters, followed by saponification to the carboxylic acid.[5]

The logical workflow for the historical two-step synthesis can be visualized as follows:

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its application in chemical synthesis and drug design, influencing factors such as solubility, reactivity, and formulation.

| Property | Value | Reference |

| CAS Number | 28562-68-7 | |

| Molecular Formula | C₅H₈O₃ | [6] |

| Molecular Weight | 116.12 g/mol | |

| Appearance | White to light orange to yellow powder/crystalline solid | [6] |

| Melting Point | 58-63 °C | |

| Purity | >97% (typical) | |

| Storage Temperature | -20°C | |

| SMILES | CC1(COC1)C(=O)O | [6] |

| InChI | 1S/C5H8O3/c1-5(4(6)7)2-8-3-5/h2-3H2,1H3,(H,6,7) | |

| InChIKey | PMPZEEUNGQSAIQ-UHFFFAOYSA-N |

Experimental Protocols

Synthesis of this compound via Oxidation

The most direct and efficient synthesis of this compound is the oxidation of its corresponding alcohol, 3-methyl-3-hydroxymethyloxetane. The following protocol is based on the general method described in European Patent EP0247485B1.[5]

4.1.1. Synthesis of the Precursor: 3-Methyl-3-hydroxymethyloxetane

A detailed, modern protocol for the synthesis of the precursor alcohol is crucial. While the patent focuses on the oxidation step, the synthesis of 3-substituted-3-hydroxymethyloxetanes is a well-established procedure.

4.1.2. Oxidation to this compound

This protocol outlines the one-step oxidation of 3-methyl-3-hydroxymethyloxetane.

Materials:

-

3-Methyl-3-hydroxymethyloxetane

-

Palladium on activated charcoal (5% w/w)

-

Aqueous sodium hydroxide solution (e.g., 2 M)

-

Oxygen or air

-

Hydrochloric acid (for acidification)

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

-

Sodium sulfate (for drying)

Procedure:

-

In a reaction vessel equipped with a stirrer, gas inlet, and temperature control, dissolve 3-methyl-3-hydroxymethyloxetane in an aqueous sodium hydroxide solution.

-

Add the palladium on activated charcoal catalyst to the solution.

-

Heat the reaction mixture to a temperature between 40°C and 100°C.

-

Introduce a stream of oxygen or air into the reaction mixture while stirring vigorously.

-

Monitor the reaction progress by oxygen uptake or by analytical techniques such as TLC or GC.

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the catalyst.

-

Acidify the aqueous filtrate to a pH of approximately 1-2 with hydrochloric acid.

-

Extract the product into an organic solvent.

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

The general workflow for this synthesis is depicted below:

Characterization Data

Detailed spectroscopic data for this compound is not widely published in peer-reviewed journals. Commercial suppliers often do not provide this information. Researchers should perform their own characterization to confirm the identity and purity of the synthesized compound. Expected spectroscopic features would include:

-

¹H NMR: Signals corresponding to the methyl group protons, the diastereotopic methylene protons of the oxetane ring, and a broad singlet for the carboxylic acid proton.

-

¹³C NMR: Resonances for the methyl carbon, the quaternary carbon of the oxetane ring, the methylene carbons of the oxetane ring, and the carbonyl carbon of the carboxylic acid.

-

IR Spectroscopy: A broad O-H stretch characteristic of a carboxylic acid, C-H stretching vibrations, and a strong C=O stretching absorption for the carbonyl group.

-

Mass Spectrometry: The molecular ion peak and characteristic fragmentation patterns.

Biological Relevance and Applications

While specific biological activities or signaling pathway modulation by this compound itself are not extensively reported, the broader class of oxetane-containing molecules has significant applications in drug discovery.[7][8] The oxetane ring is often used as a bioisosteric replacement for other functional groups, such as gem-dimethyl or carbonyl groups, to improve pharmacokinetic and pharmacodynamic properties.[2][3]

The introduction of an oxetane moiety can lead to:

-

Increased aqueous solubility: The polar nature of the ether oxygen can improve solubility.[2]

-

Enhanced metabolic stability: The strained ring can be more resistant to metabolic degradation compared to more flexible alkyl chains.[3]

-

Improved cell permeability: By fine-tuning lipophilicity, oxetanes can enhance passage through cell membranes.

-

Favorable conformational constraints: The rigid ring structure can lock a molecule in a bioactive conformation, improving target affinity.

The logical relationship of how oxetane incorporation can lead to improved drug candidates is illustrated below:

Conclusion

This compound is a valuable and versatile building block in modern organic and medicinal chemistry. While its initial discovery is not clearly defined in the historical literature, efficient synthetic methods have been developed, with the one-step oxidation of the corresponding alcohol being a key advancement. The unique combination of a carboxylic acid functional group and a stable oxetane ring provides a powerful tool for the synthesis of novel compounds with potentially improved pharmacological properties. This guide provides a foundational understanding of its history, synthesis, and properties, serving as a practical resource for researchers in the field. Further exploration of the biological activities of derivatives of this compound is a promising area for future research.

References

- 1. Oxetane-containing metabolites: origin, structures, and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 3-Methyloxetane | C4H8O | CID 529315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CAS 28562-68-7: this compound [cymitquimica.com]

- 7. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

Commercial Availability and Applications of 3-Methyloxetane-3-carboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methyloxetane-3-carboxylic acid, a unique heterocyclic compound, is gaining significant attention in the field of medicinal chemistry and drug discovery. Its rigid, three-dimensional structure and desirable physicochemical properties make it an attractive building block for the synthesis of novel therapeutic agents. The oxetane motif can serve as a bioisosteric replacement for commonly used functional groups, such as gem-dimethyl or carbonyl groups, often leading to improved metabolic stability, aqueous solubility, and target engagement.[1][2][3] This technical guide provides a comprehensive overview of the commercial availability of this compound, its synthesis, and its applications in drug development, with a focus on its role in modulating key signaling pathways.

Commercial Availability

This compound (CAS No: 28562-68-7) is readily available from a range of chemical suppliers. The quality and specifications of the commercially available products may vary, and it is crucial for researchers to select a supplier that meets the specific requirements of their intended application. Below is a summary of the offerings from several prominent suppliers.

| Supplier | Product Number(s) | Purity/Assay | Form | Molecular Weight | Melting Point (°C) | Storage Temperature (°C) |

| Sigma-Aldrich | 745677 / SYX00377 | 97% | Solid | 116.12 | 58-63 | -20 |

| CymitQuimica | 3B-M2962 / IN-DA002VPJ | >98.0% (GC) | White to Light orange to Yellow powder to crystaline | 116.12 / 116.1152 | Not specified | Not specified |

| Amerigo Scientific | CBB1100136ATL | 95% | Not specified | 116.115 | Not specified | Not specified |

| Oakwood Chemical | 042959 | Not specified | Not specified | 116.12 | Not specified | Not specified |

| LookChem | Multiple | 99% (from some suppliers) | Not specified | 116.12 | 58-60 | -20 |

Physicochemical Properties

-

Molecular Formula: C₅H₈O₃[4]

-

Molecular Weight: 116.12 g/mol [4]

-

Appearance: White to off-white solid or crystalline powder.[5]

-

Melting Point: 58-63 °C[4]

-

SMILES: CC1(COC1)C(=O)O

-

InChI Key: PMPZEEUNGQSAIQ-UHFFFAOYSA-N[4]

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the preparation of a 3-alkyl-3-hydroxymethyloxetane intermediate, followed by its oxidation to the corresponding carboxylic acid.

Step 1: Synthesis of 3-Methyl-3-hydroxymethyloxetane

A common method for the synthesis of 3-alkyl-3-hydroxymethyloxetanes involves the reaction of a triol with a carbonic acid derivative. For 3-Methyl-3-hydroxymethyloxetane, 1,1,1-tris(hydroxymethyl)ethane can be reacted with diethyl carbonate in the presence of a base.

Experimental Protocol: Synthesis of 3-Methyl-3-hydroxymethyloxetane

-

Materials:

-

1,1,1-tris(hydroxymethyl)ethane

-

Diethyl carbonate

-

Base (e.g., sodium methoxide)

-

Solvent (e.g., a high-boiling point ether)

-

-

Procedure:

-

To a reaction vessel equipped with a reflux condenser and a distillation apparatus, add 1,1,1-tris(hydroxymethyl)ethane and a suitable solvent.

-